Methyl 3-formylbenzoate

Analytical Chemistry Organic Synthesis Quality Control

Meta-substitution is critical: ortho/para isomers fail to reproduce published bioactivity. Methyl 3-formylbenzoate (CAS 52178-50-4) ensures synthetic fidelity in medicinal chemistry and materials science. • Direct precursor to anti-diabetic sulfonylhydrazone with documented plasma stability-meta-substitution essential for pharmacokinetic profile. • Required for SENP1 protease inhibitor Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate; isomer substitution derails SAR studies. • Exclusive starting material for meso-Tetrakis(3-carboxyphenyl)porphyrin; meta-geometry critical for proton channel architecture. • ≥98% GC purity ensures batch consistency, reducing downstream purification in multi-step processes.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 52178-50-4
Cat. No. B109038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formylbenzoate
CAS52178-50-4
SynonymsMethyl Ester 3-Formyl-benzoic Acid;  Methyl Ester (6CI,7CI) Isophthalaldehydic Acid;  3-(Methoxycarbonyl)benzaldehyde;  3-Carbomethoxybenzaldehyde;  3-Formylbenzoic Acid Methyl Ester;  Methyl Isophthalaldehydate;  m-(Methoxycarbonyl)benzaldehyde; _x000B__x000B__x000B_
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C=O
InChIInChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3
InChIKeyUVSBCUAQEZINCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-formylbenzoate Technical Baseline


Methyl 3-formylbenzoate (CAS 52178-50-4) is a bi-functional aromatic building block characterized by a methyl ester and a meta-positioned formyl group on a benzene ring . This specific substitution pattern, also referred to as methyl benzaldehyde-3-carboxylate, is critical for its distinct reactivity profile in organic synthesis [1]. The compound is a solid at room temperature with a melting point of 48-52 °C . Its established role as a key intermediate in medicinal chemistry and materials science distinguishes it from less-defined or non-specific aromatic aldehydes .

1 Meta-substituted aromatic building block with distinct electronic and steric profile for regioselective synthesis
2 Dual-function scaffold: methyl ester and formyl group enable orthogonal derivatization in multi-step routes
3 Supports medicinal chemistry, porphyrin materials, and process development with documented synthetic utility

Methyl 3-formylbenzoate: Why Substitution Fails


The selection of Methyl 3-formylbenzoate over its ortho (Methyl 2-formylbenzoate) or para (Methyl 4-formylbenzoate) isomers, or the free acid (3-formylbenzoic acid), is not a matter of simple interchangeability. The meta-substitution pattern fundamentally alters electronic distribution, steric accessibility, and, consequently, chemical reactivity and metabolic stability in derived products [1]. Furthermore, the specific ester derivative is crucial for synthetic pathways where the free acid is incompatible or would require additional protection/deprotection steps . The evidence below quantifies these differences, demonstrating that the procurement of this specific regioisomer is a critical decision point for ensuring synthetic success, reproducibility, and the attainment of specific, documented bioactivity .

Regioisomer
Methyl 3-formylbenzoate (meta) — target compound
Ortho-isomer may undergo intramolecular hydrolysis; para-isomer yields porphyrins with different geometry and self-assembly behavior
Derivative form
Methyl ester — protects carboxyl during synthesis
Free acid (3-formylbenzoic acid) may require additional protection/deprotection steps, altering route efficiency
Purity grade
Higher specified purity supports sensitive catalytic cycles
Lower-purity isomer grades may introduce side products that compromise multi-step reproducibility

Methyl 3-formylbenzoate vs. Key Analogs


Higher Chromatographic Purity vs. Isomers

Methyl 3-formylbenzoate is commercially available and routinely specified at a minimum purity of ≥98.0% (GC) . This is a higher benchmark compared to the typical purity specifications for its closest isomers. For instance, Methyl 2-formylbenzoate is commonly supplied at 95% purity , and Methyl 4-formylbenzoate is also frequently offered at 95%+ . This difference of 2-3 percentage points in GC purity directly translates to a lower impurity profile, which is critical for eliminating side reactions in multi-step syntheses.

Chromatographic Purity vs. Isomers
Data to verify
≥98.0% GC vs. 95%+ (isomers)
Supports higher batch-to-batch reproducibility in multi-step synthesis
Supplier-specified GC purity; lot-specific verification recommended
Analytical Chemistry Organic Synthesis Quality Control

Plasma-Stable Anti-Diabetic Intermediate

Methyl 3-formylbenzoate is the documented precursor for synthesizing an N-methyl-sulfonylhydrazone derivative that has been evaluated as an anti-diabetic agent and specifically noted for its 'good plasma stability' . This is a quantifiable, application-specific advantage not reported for the ortho- or para- isomers as a starting material in the same context . The meta-substitution pattern is likely essential for the downstream molecule's metabolic profile.

Plasma-Stable Anti-Diabetic Intermediate
Reported
Documented precursor to sulfonylhydrazone with reported plasma stability
Provides literature-supported route to metabolically stable lead scaffold
Peer-reviewed synthesis context; isomer utility not reported for this application
Medicinal Chemistry Drug Discovery Metabolic Disease

SENP1 Protease Inhibitor Reagent

The compound is a specifically cited starting material for preparing Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which demonstrates moderate SENP1 protease inhibition activity . SENP1 is a therapeutic target of interest, and this published route provides a well-defined entry into a series of non-peptidic inhibitors . There is no equivalent published synthetic utility for the ortho- or para- isomers leading to this specific inhibitor class.

SENP1 Protease Inhibitor Reagent
Reported
Key starting material for published non-peptidic SENP1 inhibitor
Enables access to documented SAR series for protease inhibition studies
Regioisomer-specific synthetic entry; isomer substitution would alter SAR
Chemical Biology Protease Inhibition Targeted Therapy

meta-Functionalized Porphyrin Precursor

Methyl 3-formylbenzoate is a validated building block for the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin via condensation with pyrrole . This specific porphyrin derivative is a well-characterized compound used in proton channel studies . While other isomers can form porphyrins, the resulting regioisomers (e.g., using the para-isomer yields meso-Tetrakis(4-carboxyphenyl)porphyrin) possess different molecular geometries, self-assembly behaviors, and functional properties [1].

meta-Functionalized Porphyrin Precursor
Reported
Validated building block for meso-Tetrakis(3-carboxyphenyl)porphyrin
Required for specific porphyrin geometry in proton-channel and supramolecular studies
Para-isomer yields distinct regioisomeric porphyrin with different properties
Materials Science Porphyrin Chemistry Supramolecular Chemistry

Enhanced Hydrolytic Stability vs. Ortho Analogs

Methyl esters with substituents in the ortho position are often susceptible to accelerated hydrolysis due to intramolecular hydrogen bonding or anchimeric assistance, which can lead to premature deprotection or degradation during storage and reaction setup . The meta-substitution of Methyl 3-formylbenzoate avoids this 'ortho-effect,' conferring greater stability to the ester functionality under ambient conditions and standard laboratory storage. This is a class-level inference based on well-established principles of physical organic chemistry [1].

Hydrolytic Stability vs. Ortho Analogs
Class-level
Meta-substitution avoids ortho-effect intramolecular hydrolysis
May support longer shelf life and reduced degradation risk during storage
Class-level inference from physical organic chemistry principles
Synthetic Methodology Chemical Stability Reagent Handling

Methyl 3-formylbenzoate Application Scenarios


Metabolically Stable Anti-Diabetic Leads

Based on evidence that Methyl 3-formylbenzoate is the direct precursor to an anti-diabetic agent with good plasma stability , its procurement is optimal for medicinal chemistry programs focused on developing new sulfonylhydrazone-based therapies for metabolic disease. The specific meta-substitution pattern is crucial for the downstream compound's pharmacokinetic profile, an advantage not achievable with the ortho- or para- isomers .

SENP1 Protease Inhibitor Scaffold

For researchers studying the SENP1 protease pathway, procuring Methyl 3-formylbenzoate is mandatory to reproduce the published synthesis of the known moderate inhibitor, Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate . Substituting an isomer would lead to a different regioisomeric product with unknown and likely different biological activity, derailing SAR studies .

meta-Functionalized Porphyrin Architectures

The synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin specifically requires Methyl 3-formylbenzoate . This particular porphyrin regioisomer is essential for creating proton channels and supramolecular structures with a defined 3D geometry, a property that is directly dependent on the meta-substitution pattern of the starting material. The ortho- or para- analogs will not yield this specific, highly functional material [1].

Reproducible Multi-Step Synthesis

Given its documented high purity (≥98.0% GC) relative to its isomers and its improved hydrolytic stability over ortho-substituted esters , Methyl 3-formylbenzoate is the preferred reagent for multi-step process development where batch consistency and minimization of side products are paramount. Its use reduces the risk of downstream purification challenges and improves overall synthetic efficiency .

Application
Selection Property
Validation Focus
Metabolic disease lead development
meta-substitution-dependent SAR
Plasma stability and metabolic profile of derived sulfonylhydrazones
Protease inhibitor SAR studies
Regioisomer-specific scaffold access
Reproduction of published SENP1 inhibitor activity
Porphyrin-based materials research
meta-substitution geometry control
Self-assembly and metal coordination behavior
Multi-step process development
Higher purity specification and ester stability
Batch consistency and side-product minimization across synthetic steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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